5-Methyl-3-(trifluoromethyl)pyridin-2-ol
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Overview
Description
5-Methyl-3-(trifluoromethyl)pyridin-2-ol is a pyridine derivative . It is a heterocyclic compound that serves as a building block in various applications, including catalysis, drug design, molecular recognition, and natural product synthesis . Its molecular formula is C7H6F3NO, with an average mass of 177.13 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the fluorination of 2-chloro-5-trichloromethylpyridine . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group at the 5th position and a trifluoromethyl group at the 3rd position . The presence of these groups bestows many of the distinctive physical-chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the desired target compound . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis in Pesticides
5-Methyl-3-(trifluoromethyl)pyridin-2-ol is an essential derivative in the synthesis of pesticides. A study by Lu Xin-xin (2006) reviewed various processes for synthesizing 2,3-dichloro-5-trifluoro- methyl pyridine, a related compound, highlighting its significance in modern agrochemicals.
Electroluminescence in OLEDs
Research by Ning Su et al. (2021) explored the use of pyrazol-pyridine ligands, including a derivative similar to this compound, for synthesizing orange-red iridium (III) complexes. These complexes showed potential in organic light-emitting diodes (OLEDs) with high efficiency and external quantum efficiency over 30%.
Conversion in Food Chemistry
A study focused on the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol, a process relevant to the formation of pyridin-3-ols in foods, was conducted by F. Hidalgo et al. (2020). This research is significant in understanding the thermal and chemical reactions in food chemistry involving compounds like this compound.
Synthesis of Aminopyrroles
A study by A. Khlebnikov et al. (2018) demonstrated a method using a trifluoromethyl-containing building block for preparing aminopyrroles. This research is relevant for synthesizing compounds with structures related to this compound.
Mechanoluminescent OLEDs
Research on Pt(II) complexes with pyrazole chelates related to this compound was conducted by Li-min Huang et al. (2013). This study is significant for the development of efficient, mechanoluminescent OLEDs.
Safety and Hazards
Future Directions
The demand for TFMP derivatives, including 5-Methyl-3-(trifluoromethyl)pyridin-2-ol, has been increasing steadily over the last 30 years . They have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Similar compounds like 5-nitro-3-(trifluoromethyl)pyridin-2-ol and 3-chloro-5-(trifluoromethyl)pyridin-2-ol are commonly used in organic synthesis, particularly in the fields of drug synthesis and pesticide synthesis. These compounds can participate in various reactions such as alkylation and chlorination .
Mode of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are often used in the synthesis of active agrochemical and pharmaceutical ingredients , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and structure , can influence its pharmacokinetic profile.
Result of Action
The compound’s unique physicochemical properties can influence its biological activity .
Action Environment
Factors such as ph and temperature can influence the reactions in which this compound participates .
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-5(7(8,9)10)6(12)11-3-4/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZBTOXOXOEJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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